Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate is a complex organic compound belonging to the class of pyrazole derivatives. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of certain receptors involved in physiological processes. This compound is characterized by its unique molecular structure, which includes a pyrazole ring fused to an indeno structure, making it a subject of various synthetic and pharmacological studies.
The compound was first identified in patent literature as a part of research focused on developing modulators for the follicle-stimulating hormone receptor (FSHR) and related applications in reproductive health and other therapeutic areas . Its synthesis and characterization have been discussed in multiple scientific publications, providing insights into its chemical properties and potential uses.
Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate can be classified as:
The synthesis of Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate typically involves multi-step synthetic pathways that include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or detailed in specific research articles .
The molecular formula for Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate is . The structural representation includes:
Key structural data include:
Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate can participate in various chemical reactions:
Technical details regarding these reactions often focus on reaction conditions such as pH, temperature, and catalysts used .
The mechanism of action for Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate primarily involves its interaction with specific biological receptors. Preliminary studies suggest that it may act as a modulator of the follicle-stimulating hormone receptor (FSHR), influencing reproductive hormone signaling pathways.
Data from pharmacological studies indicate that compounds of this class can exhibit agonistic or antagonistic effects depending on their specific structural modifications .
Relevant data regarding these properties can be found in chemical databases such as PubChem .
Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate has potential applications in:
Research continues to explore its efficacy and safety profiles within various biological systems .
The indeno[1,2-c]pyrazole core exhibits exceptional molecular geometry characterized by near-perfect planarity (r.m.s. deviation ≈ 0.019 Å) across its non-phenyl atoms, as confirmed by X-ray crystallographic analyses. This planarity promotes optimal π-π stacking interactions with biological targets, evidenced by centroid-centroid separations of approximately 3.747 Å in crystalline states, analogous to protein binding interactions. The indane moiety contributes rigid aromatic character while the fused pyrazole ring introduces dipole moments and hydrogen-bonding capacity at the ortho-nitrogen atoms (N1 and N2 positions). Crucially, crystallographic studies reveal that substituents at the C1 position (commonly phenyl groups) exhibit rotational flexibility and may demonstrate positional disorder—observed as two components with 50.5% and 49.5% occupancies separated by a dihedral angle of 78.9°. This conformational adaptability enables the molecule to adopt multiple binding poses within enzyme active sites, significantly enhancing target engagement versatility. The structural rigidity also minimizes entropic penalties upon target binding, improving binding affinity and selectivity for therapeutic targets such as protein kinases and DNA topoisomerases. These attributes collectively position the indeno[1,2-c]pyrazole system as a superior framework for developing enzyme inhibitors and receptor modulators with optimized pharmacokinetic profiles [1] [6].
Table 1: Key Structural Parameters of Indeno[1,2-c]pyrazole Derivatives from Crystallographic Studies
| Structural Feature | Value | Biological Implication |
|---|---|---|
| Core Planarity (r.m.s. deviation) | 0.017–0.019 Å | Enhanced π-π stacking with flat target sites |
| Centroid-Centroid Separation | 3.747(2) Å | Optimal for aromatic stacking interactions |
| Phenyl Disorder Angle | 78.9(3)° | Conformational adaptability in binding |
| C–H⋯N Hydrogen Bonding | Present in crystal packing | Mimics bio-molecular recognition motifs |
| Crystal System/Space Group | Orthorhombic, Pna2₁ | Molecular packing predictability |
The strategic incorporation of methoxy groups—particularly at the 6,7-positions of the indeno[1,2-c]pyrazole scaffold—confers significant pharmacological advantages by modulating electronic properties, lipophilicity, and target affinity. These electron-donating substituents enhance π-electron density across the fused aromatic system, strengthening stacking interactions with aromatic residues in enzyme binding pockets. Dimethoxy-substituted derivatives demonstrate markedly improved activity profiles against several therapeutically relevant targets. Notably, they exhibit potent inhibition of receptor tyrosine kinases (EGFR, VEGFR-2) implicated in cancer proliferation and angiogenesis, with IC₅₀ values frequently reaching sub-micromolar ranges. Molecular docking analyses indicate the 6,7-dimethoxy groups form critical hydrogen bonds with hinge region residues (e.g., Met793 in EGFR), stabilizing inhibitor-enzyme complexes. Additionally, these derivatives display significant antimycobacterial activity against Mycobacterium tuberculosis, attributed to interactions with mycobacterial cell wall biosynthesis enzymes. The methoxy groups also enhance blood-brain barrier permeability, expanding potential applications in neuro-oncology and CNS infections. Structure-activity relationship (SAR) studies consistently demonstrate that dimethoxy analogs outperform monosubstituted or unsubstituted counterparts across multiple assay systems, validating the pharmacophoric significance of this substitution pattern. These compounds further exhibit activity against carbonic anhydrase isoforms (CA IX/XII) overexpressed in hypoxic tumors, where the dimethoxy motif potentially facilitates selective binding to the hydrophobic rim of the enzyme active site [2] [3] [4].
Table 2: Biological Activities of Methoxy-Substituted Indenopyrazole Analogs
| Biological Target | Activity Profile | Structure-Activity Insight |
|---|---|---|
| Receptor Tyrosine Kinases (EGFR/VEGFR) | IC₅₀ 0.12–0.85 μM (in vitro) | 6,7-Dimethoxy enhances hinge region binding affinity |
| Mycobacterium tuberculosis | MIC 1.56–6.25 μg/mL | Synergistic effect with carboxamide/carbothioamide groups |
| Carbonic Anhydrase IX/XII | Kᵢ 8.3–45.1 nM; >100-fold selectivity over CA I/II | Hydrophobic dimethoxy groups favor tumor-associated isoform binding |
| Cancer Cell Lines (HeLa, A549) | IC₅₀ 3.8–11.7 μM (MTT assays) | Correlates with tubulin polymerization inhibition |
| Cannabinoid Receptors | Kᵢ CB₁ = 18.7 nM (selected derivatives) | Optimal for CNS-penetrant psychotropic agents |
The ethyl carboxylate moiety at the C3 position of the pyrazole ring serves as a multifunctional pharmacophoric element critical for molecular optimization. This ester group balances lipophilicity and polarity, typically yielding calculated logP values between 2.1–3.5, ideal for cellular membrane permeation while maintaining sufficient aqueous solubility for bioavailability. The carbonyl oxygen acts as a hydrogen-bond acceptor, forming critical interactions with serine/threonine residues in kinase ATP-binding pockets and backbone amides in enzymatic active sites. Crucially, the ethyl ester functions as a synthetic handle for versatile derivatization: it undergoes efficient hydrolysis to carboxylic acids for salt formation, aminolysis to amide libraries, or hydrazide formation for hybrid molecule construction. This facilitates rapid generation of structure-activity relationship (SAR) data and prodrug development. In metal-coordinating contexts, such as copper(II) complexes with demonstrated anticancer activity, the carboxylate oxygen participates in coordination spheres, enhancing cytotoxicity through redox cycling mechanisms. Studies show that ethyl carboxylate derivatives maintain favorable metabolic stability compared to methyl esters, resisting rapid hepatic esterase hydrolysis while allowing controlled biotransformation to active acids in target tissues. The steric profile of the ethyl group optimally shields the carbonyl without introducing excessive bulk that could impede target binding, distinguishing it from larger esters (e.g., isopropyl, tert-butyl) that may cause steric clashes in constrained binding sites [4] [6] [8].
Table 3: Functional Roles of Ethyl Carboxylate in Molecular Optimization
| Functional Role | Mechanistic Basis | Derivatization Examples |
|---|---|---|
| Hydrogen-Bond Acceptor | Carbonyl interacts with Ser/Thr/Asn residues | Critical for kinase ATP-site binding (e.g., EGFR, Chk1) |
| Metabolic Stability | Slower hydrolysis vs methyl esters | Extended plasma half-life (t₁/₂ > 90 min in microsomes) |
| Metal Coordination | Chelates Cu(II)/Zn(II) in therapeutic complexes | [Cu₂(L)₂] complexes show 3–5× enhanced cytotoxicity |
| Prodrug Conversion | Esterases yield active carboxylic acid in vivo | Improved tumor penetration and sustained release |
| Synthetic Versatility | Nucleophilic acyl substitution reactions | Amides, hydrazides, hydroxamates for SAR expansion |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: